molecular formula C12H14O B15168042 3-Methyl-1-(2-methylphenyl)but-2-en-1-one CAS No. 602295-87-4

3-Methyl-1-(2-methylphenyl)but-2-en-1-one

Cat. No.: B15168042
CAS No.: 602295-87-4
M. Wt: 174.24 g/mol
InChI Key: WMEWTSLXKFECOV-UHFFFAOYSA-N
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Description

3-Methyl-1-(2-methylphenyl)but-2-en-1-one is an organic compound with the molecular formula C12H14OThis compound is also known by its IUPAC name, this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2-methylphenyl)but-2-en-1-one typically involves the aldol condensation reaction between 2-methylbenzaldehyde and 3-methyl-2-butanone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the enone product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2-methylphenyl)but-2-en-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Amines, thioethers

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2-methylphenyl)but-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and enzymes, potentially altering their function and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(2-methylphenyl)but-2-en-1-one is unique due to the presence of a methyl group on both the phenyl ring and the butenone chain. This structural feature imparts distinct chemical and physical properties, such as increased hydrophobicity and altered reactivity compared to similar compounds .

Properties

CAS No.

602295-87-4

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

3-methyl-1-(2-methylphenyl)but-2-en-1-one

InChI

InChI=1S/C12H14O/c1-9(2)8-12(13)11-7-5-4-6-10(11)3/h4-8H,1-3H3

InChI Key

WMEWTSLXKFECOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C=C(C)C

Origin of Product

United States

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